molecular formula C3H7N2O3P B029019 Dimethyl (diazomethyl)phosphonate CAS No. 27491-70-9

Dimethyl (diazomethyl)phosphonate

Cat. No.: B029019
CAS No.: 27491-70-9
M. Wt: 150.07 g/mol
InChI Key: QUZMIAJIRIZFQN-UHFFFAOYSA-N
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Description

Dimethyl (diazomethyl)phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C3H7N2O3P and its molecular weight is 150.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dimethyl Diazomethylphosphonate, also known as the Seyferth-Gilbert reagent , primarily targets aldehydes and aryl ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The Seyferth-Gilbert Homologation is the base-promoted reaction of dimethyl (diazomethyl)phosphonate with aldehydes and aryl ketones at low temperatures . The deprotonated Seyferth-Gilbert reagent adds to the carbonyl compound forming an alkoxide that closes to give an oxaphosphetane . Comparable to the Wittig Reaction, a cycloelimination yields a stable dimethyl phosphate anion and a diazoalkene . Upon warming of the reaction mixture to room temperature, loss of nitrogen gives a vinylidene carbene that yields the desired alkyne after 1,2-migration of one of the substituents .

Biochemical Pathways

The Seyferth-Gilbert Homologation provides a synthesis of alkynes . Alkynes are unsaturated hydrocarbons containing a triple bond between two carbon atoms. They are involved in various biochemical pathways and are used in the synthesis of many organic compounds.

Pharmacokinetics

It’s known that the compound is sensitive to moisture , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the Seyferth-Gilbert Homologation is the formation of alkynes . Alkynes are important in the synthesis of many organic compounds. In addition, the reaction of 2-arylideneindane-1,3-dione with dimethyl diazomethylphosphonate can lead to the formation of two different types of products .

Action Environment

The action of dimethyl diazomethylphosphonate is influenced by environmental factors such as temperature and the presence of a base . For example, the Seyferth-Gilbert Homologation is carried out at low temperatures . Additionally, the compound is sensitive to moisture , which can affect its stability and efficacy.

Properties

IUPAC Name

diazo(dimethoxyphosphoryl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N2O3P/c1-7-9(6,8-2)3-5-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZMIAJIRIZFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408487
Record name Dimethyl (diazomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27491-70-9
Record name Dimethyl (diazomethyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027491709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27491-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl (diazomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL (DIAZOMETHYL)PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK47F6C50T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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